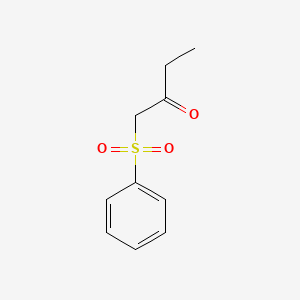

1-(Phenylsulfonyl)-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33597-94-3 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

1-(benzenesulfonyl)butan-2-one |

InChI |

InChI=1S/C10H12O3S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |

InChI Key |

SMYSSDAIMUTBFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization of 1-(Phenylsulfonyl)-2-butanone via High-Field NMR Spectroscopy

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes structural causality, diagnostic utility, and robust experimental protocols.

-Keto SulfonesExecutive Summary & Application Context

1-(Phenylsulfonyl)-2-butanone (CAS: 20859-15-8) represents a critical scaffold in organic synthesis, specifically as a "Julia-Lythgoe" olefination precursor and a pronucleophile in transition-metal-catalyzed alkylations. Its structural uniqueness lies in the activated methylene bridge (

This guide provides a definitive spectral analysis of this molecule. Unlike simple ketones, the interplay between the electron-withdrawing sulfone (

Structural Analysis & NMR Logic

To interpret the NMR data correctly, one must understand the electronic desheilding effects at play.

The Diagnostic "Fingerprint"

The most critical feature of this molecule is the methylene bridge (C-1) .

-

Electronic Effect: It is sandwiched between two strong electron-withdrawing groups (EWGs).

-

Consequence: The protons are significantly acidic (

) and the carbon nucleus is highly deshielded compared to standard ketones. -

Validation Check: If your 1H NMR spectrum does not show a sharp singlet in the 4.0 – 4.3 ppm range, the sulfonyl moiety has not been successfully installed.

1H NMR Spectral Data (500 MHz, )

| Assignment | Multiplicity | Integration | Structural Interpretation | ||

| H-a (Ortho) | 7.90 – 7.95 | Doublet (d) | 2H | 7.5 | Deshielded by anisotropic effect of |

| H-b (Meta/Para) | 7.55 – 7.70 | Multiplet (m) | 3H | - | Typical aromatic envelope. |

| H-c (Bridge) | 4.15 | Singlet (s) | 2H | - | Diagnostic Peak. Isolated methylene between |

| H-d (Ethyl | 2.68 | Quartet (q) | 2H | 7.2 | |

| H-e (Ethyl | 1.08 | Triplet (t) | 3H | 7.2 | Terminal methyl; coupled to methylene. |

13C NMR Spectral Data (125 MHz, )

| Assignment | Carbon Type | Structural Interpretation | |

| C=O | 198.5 | Quaternary | Ketone carbonyl. Lower shift than aldehydes due to alkyl donation. |

| Ar-C (Ipso) | 138.2 | Quaternary | Attached to sulfone. |

| Ar-C (Para) | 134.1 | CH | - |

| Ar-C (Meta) | 129.2 | CH | - |

| Ar-C (Ortho) | 128.4 | CH | - |

| C-Bridge | 67.4 | CH2 | Diagnostic Peak. Highly deshielded |

| Ethyl CH2 | 36.5 | CH2 | Standard |

| Ethyl CH3 | 7.4 | CH3 | Terminal methyl. |

Visualization: Spectral Assignment Map

The following diagram maps the proton environments to their corresponding chemical shifts, visualizing the logic described above.

Caption: Structural-Spectral correlation map highlighting the diagnostic bridge methylene signal at 4.15 ppm.

Experimental Protocol: Synthesis & Validation

To ensure the data above is relevant, the sample must be prepared with high purity. The following protocol is the industry standard for generating clean

Reaction Scheme

Reaction: Nucleophilic Substitution (

Caption: Standard workflow for the synthesis and isolation of this compound.

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Benzenesulfinate (19.7 g, 120 mmol) in Ethanol (100 mL).

-

Addition: Add 1-Chloro-2-butanone (10.6 g, 100 mmol) dropwise over 10 minutes. Note: 1-Bromo-2-butanone can be used for faster kinetics.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] -

Workup: Allow the solution to cool to room temperature. Pour the mixture into 300 mL of ice-water with vigorous stirring.

-

Isolation: The product will precipitate as a white solid.[1] Filter via vacuum filtration.

-

Purification: Recrystallize from minimal hot ethanol.

-

Validation: Dissolve ~10 mg of the dried solid in 0.6 mL

. Acquire 1H NMR.-

Pass Criteria: Presence of singlet at 4.15 ppm. Absence of triplet at ~3.6 ppm (unreacted chloro-ketone).

-

References

The spectral data and synthetic methodologies presented here are grounded in foundational organic chemistry literature regarding sulfone synthesis and characterization.

-

Trost, B. M., & Curran, D. P. (1980). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters.

-

Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v.-methode de synthese generale de doubles liaisons. Tetrahedron Letters.

-

Field, L. (1972). The synthesis of sulfones by reaction of sodium sulfinates with alpha-halo ketones. Synthesis.[1][2][3][4][5]

-

AIST Spectral Database for Organic Compounds (SDBS). General reference for NMR prediction algorithms and standard shifts for sulfonyl and carbonyl moieties.

Sources

Mass spectrometry analysis of 1-(Phenylsulfonyl)-2-butanone

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Phenylsulfonyl)-2-butanone

Abstract

This technical guide provides a rigorous analytical framework for the characterization of this compound (CAS 15286-37-0), a critical

Introduction: The Analytical Imperative

This compound serves as a versatile linchpin in medicinal chemistry, particularly in the construction of substituted pyrazoles and isoxazoles via condensation reactions.[] Its structure combines a lipophilic phenylsulfonyl group with a reactive

In drug development pipelines, the precise analysis of this compound is two-fold:

-

Impurity Profiling: As a starting material, its clearance must be verified in final drug substances (API) to sub-ppm levels.[]

-

Metabolic Stability: The sulfone moiety is generally metabolically stable, but the ketone is susceptible to reduction (to alcohol) or alpha-hydroxylation.

This guide prioritizes LC-ESI-MS/MS for quantitative sensitivity and GC-EI-MS for structural fingerprinting.[]

Structural Characterization & Fragmentation Mechanics[2]

Understanding the behavior of this compound in the gas phase is prerequisite to accurate method development.

Electron Impact (EI) Ionization (70 eV)

In GC-MS, the molecule (

-

Primary Driver: Charge Localization The charge initially localizes on the carbonyl oxygen or the sulfonyl group. The stability of the phenylsulfonyl cation drives the base peak formation.

-

Dominant Pathway: C-S Bond Cleavage The bond between the sulfonyl sulfur and the alpha-methylene carbon is the weakest link.

-

Formation of

141: Cleavage yields the stable phenylsulfonyl cation ( -

Formation of

77: Subsequent loss of

-

-

Secondary Pathway: Alpha-Cleavage (Carbonyl) []

-

Loss of Ethyl Group (

183): Cleavage at the carbonyl-ethyl bond releases an ethyl radical ( -

Formation of

57: Cleavage on the other side of the carbonyl generates the propionyl ion (

-

Electrospray Ionization (ESI) Fragmentation (CID)

In LC-MS (Positive Mode), the molecule forms a stable protonated precursor

-

Collision Induced Dissociation (CID) Pathways:

-

Diagnostic Product Ion (

141): Similar to EI, the -

Neutral Loss of Water (

195): The ketone oxygen can protonate and eliminate water, particularly if enolization occurs, though this is less favorable than in alcohols. -

Rearrangement (

Extrusion):

-

Visualization of Fragmentation Pathways[2][3]

The following diagram illustrates the mechanistic pathways for both EI and ESI modes, highlighting the genesis of diagnostic ions.

Figure 1: Comparative fragmentation pathways for this compound in EI and ESI modes.

Experimental Protocols

LC-MS/MS Method (Quantitative)

This protocol is designed for trace analysis in reaction mixtures or biological fluids.[]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).[]

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 50 mm, 1.8 µm) | Provides retention of the hydrophobic phenyl ring while maintaining peak shape for the polar sulfone.[] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for [M+H]+ generation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides sharper peaks for sulfones compared to MeOH. |

| Gradient | 5% B to 95% B over 5 min | Rapid elution; the compound typically elutes at ~40-50% B. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| Ionization | ESI Positive (+) | Sulfonyl and ketone oxygens accept protons readily. |

| MRM Transition 1 | 213.1 | Quantifier. High intensity, stable C-S cleavage.[] |

| MRM Transition 2 | 213.1 | Qualifier. Confirms phenyl ring presence. |

| Collision Energy | 15 - 25 eV | Optimize per instrument; 141 fragment forms easily.[] |

GC-MS Method (Qualitative/Purity)

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[]

-

Inlet: Split (20:1) at 250°C.

-

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).[]

-

Oven: 60°C (1 min)

20°C/min -

Detection: Full Scan (m/z 40-300).

-

Note: Ensure the inlet liner is clean; thermally labile

-ketosulfones can degrade on active sites to produce vinyl sulfones or desulfonylated byproducts.

Data Interpretation & Troubleshooting

Distinguishing Isomers

This compound (Linear) vs. 2-Methyl-1-(phenylsulfonyl)-2-propanone (Branched).[]

-

Mass Spec: Both have MW 212.[]

-

Differentiation:

-

EI-MS: The linear isomer (2-butanone derivative) produces a strong

57 ( -

Chromatography: The branched isomer typically elutes earlier on C18 columns due to a smaller hydrodynamic radius.

-

Common Artifacts

-

[M+Na]+ Dominance: In ESI, if the mobile phase lacks sufficient buffering (formic acid/ammonium formate), the sodium adduct (

235) may suppress the protonated ion. Action: Ensure 0.1% formic acid is fresh. -

In-Source Fragmentation: High fragmentor voltages can cause premature C-S cleavage, showing

141 in the MS1 scan.[] Action: Lower the fragmentor voltage (e.g., to 80-100V) to preserve the molecular ion.

References

-

Gao, M., et al. (2016).[] "Recent advances in the synthesis and applications of

-keto sulfones." RSC Advances. Link -

McLafferty, F. W., & Tureček, F. (1993).[] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms including sulfonyl cleavage).

-

Doc Brown's Chemistry. "Mass spectrum of 2-butanone (ethyl methyl ketone)." (Reference for ketone alpha-cleavage patterns). Link

-

National Center for Biotechnology Information. "this compound - PubChem Compound Summary." Link

Sources

Infrared spectroscopy of beta-keto sulfones

Advanced Infrared Spectroscopic Analysis of -Keto Sulfones

A Technical Guide for Structural Characterization in Drug Discovery

Executive Summary

This guide provides a rigorous, field-proven methodology for the IR characterization of these compounds. It moves beyond basic functional group identification to address the subtle electronic competitions and tautomeric behaviors that define this class of molecules.

Structural Dynamics & Spectral Theory

To accurately interpret the IR spectrum of a

The "Active Methylene" Effect:

The sulfonyl and carbonyl groups are both electron-withdrawing. This renders the methylene protons highly acidic (

The Tautomerism Myth vs. Reality:

Unlike

-

Expert Insight: If you observe strong broad bands at

(O-H) and a split/lowered carbonyl band in a standard solid-state sample, suspect wet solvent contamination or hydrolysis before assuming enolization.

Visualization: Tautomeric Equilibrium Logic

The following diagram illustrates the high-energy barrier preventing significant enol formation under standard conditions, a key diagnostic logic tree.

Figure 1: Decision logic for interpreting keto-enol presence.[1][2] Note the dominance of the Keto form in standard analysis.

Characteristic IR Fingerprints[3][4][5][6]

The identification of

Table 1: Diagnostic Vibrational Modes

| Functional Group | Mode | Frequency Range ( | Intensity | Diagnostic Notes |

| Carbonyl | Strong | Typically sharp.[3][4][5] Higher frequency than conjugated ketones due to electron-withdrawing | ||

| Sulfone (Asym) | Very Strong | The "Fingerprint King." Often the strongest band in the spectrum. | ||

| Sulfone (Sym) | Strong | Sharp doublet often observed. Confirms sulfone vs. sulfoxide ( | ||

| Methylene | Medium | Scissoring vibration adjacent to carbonyl. | ||

| Aromatic Ring | Medium | If R = Phenyl. Often appears as a doublet. | ||

| Enol (Rare) | Broad | Only present in specific solvents or if compound is effectively a |

Detailed Spectral Analysis

-

The Sulfone Doublet: The presence of two intense bands at

and -

The Carbonyl Shift: In a standard ketone (e.g., acetone),

is -

Active Methylene C-H: The C-H stretches of the central

group are often weak and buried under alkyl stretches (

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It includes a "self-validation" step using solvent interaction to confirm functional group assignments.

Method: Attenuated Total Reflectance (ATR) FTIR

Why ATR?

Step-by-Step Procedure:

-

Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect a 32-scan background.

-

Sample Deposition: Place

of solid sample on the crystal. -

Compression: Apply high pressure using the anvil. Note: Ensure the pressure is consistent to avoid band distortions.

-

Acquisition: Scan range

, Resolution -

Self-Validation (The Deuterium Exchange Test):

Visualization: Analytical Workflow

This diagram outlines the path from synthesis to validated spectral data.

Figure 2: Analytical workflow emphasizing the critical check for moisture/enol contamination.

Diagnostic Challenges & Troubleshooting

Challenge 1: The "Water" Ghost Because sulfones are polar, these compounds can occlude water in the crystal lattice.

-

Symptom:[7][8][9] Broad band at

and a weak bending mode at -

Differentiation: Water bending (

) is distinct from C=C enol stretching ( -

Solution: Vacuum dry at

over

Challenge 2: Sulfone vs. Sulfonate

In synthesis, over-oxidation can lead to sulfonates (

-

differentiation: Sulfonates show a broader asymmetric stretch often shifted higher (

) compared to the sharp sulfone band (

Applications in Drug Development

Understanding the IR signature of

-

Julia Olefination Monitoring: The disappearance of the characteristic sulfone doublets (

) and the appearance of alkene bands ( -

Antibacterial Pharmacophores: Many sulfonamide and sulfone-based antibiotics rely on the specific geometry of the sulfonyl group. IR confirms the integrity of this moiety during formulation, ensuring no polymorphic shifts occur that could alter bioavailability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735827, Phenylsulfonylacetone. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Sulfone, methyl phenyl - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. WebSpectra. Retrieved from [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and applications of β-keto sulfones. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Visible-light-mediated synthesis of β-keto sulfones using g-C3N4 as a recyclable photocatalyst under sustainable conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sulfone, methyl phenyl [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-Phenyl-2-butanone

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed exploration of 1-Phenyl-2-butanone, a versatile building block. Our focus will be a thorough analysis of its solubility and stability, critical parameters that influence formulation, bioavailability, and shelf-life. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and providing robust experimental frameworks for in-house validation.

Core Physicochemical Profile of 1-Phenyl-2-butanone

1-Phenyl-2-butanone, also known as benzyl ethyl ketone, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below. Understanding these characteristics is the first step in predicting its behavior in various solvent systems and under different environmental stressors.

| Property | Value | Source |

| CAS Number | 1007-32-5 | [2] |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Appearance | Colorless to light yellow, clear liquid | [1][3] |

| Boiling Point | 226 °C at 760 mmHg | [3] |

| 109-112 °C at 15 mmHg | [4] | |

| Density | 0.998 g/mL at 25 °C | [4] |

| Refractive Index | 1.512 at 20 °C | [4] |

| Flash Point | 90 °C (194 °F) - closed cup | [4] |

Solubility Assessment

The solubility of a compound is a critical factor in its formulation and biological absorption. The presence of a polar carbonyl group and a nonpolar phenyl group in 1-Phenyl-2-butanone suggests a nuanced solubility profile.

Theoretical Considerations

The molecular structure of 1-Phenyl-2-butanone, with its aromatic ring and ketone functional group, indicates that it will exhibit moderate polarity. The carbonyl group can act as a hydrogen bond acceptor, which will influence its solubility in protic solvents. Conversely, the phenyl group and the ethyl chain contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard method for determining the solubility of 1-Phenyl-2-butanone in a range of pharmaceutically relevant solvents.

Protocol for Equilibrium Solubility Determination

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including purified water, buffered aqueous solutions (pH 4.5, 7.0, and 9.0), ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and a nonpolar solvent such as toluene.

-

Sample Preparation: Add an excess amount of 1-Phenyl-2-butanone to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of 1-Phenyl-2-butanone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility Profile (Qualitative)

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., water, methanol, ethanol) | Sparingly soluble to soluble | The carbonyl group can hydrogen bond with the solvent, but the hydrocarbon backbone limits high solubility. |

| Polar Aprotic (e.g., acetonitrile, ethyl acetate) | Soluble to freely soluble | Good dipole-dipole interactions between the solvent and the ketone group. |

| Nonpolar (e.g., toluene) | Freely soluble | "Like dissolves like" principle; the nonpolar phenyl ring and alkyl chain interact favorably with the nonpolar solvent. |

Stability Profile and Forced Degradation Studies

Assessing the stability of 1-Phenyl-2-butanone is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are an essential component of this evaluation, providing insights into the compound's intrinsic stability.

Potential Degradation Pathways

As a ketone, 1-Phenyl-2-butanone is susceptible to several degradation pathways:

-

Oxidation: The benzylic position is potentially susceptible to oxidation.

-

Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.

-

Acid/Base Catalyzed Reactions: The ketone functionality can undergo reactions such as enolization, which may lead to further degradation under strongly acidic or basic conditions.

Experimental Workflow for Forced Degradation

The following diagram illustrates a comprehensive workflow for conducting forced degradation studies on 1-Phenyl-2-butanone.

Sources

Methodological & Application

1-(Phenylsulfonyl)-2-butanone as a precursor in organic synthesis

An In-Depth Guide to the Synthetic Utility of 1-(Phenylsulfonyl)-2-butanone

Authored by: A Senior Application Scientist

Introduction: The Versatility of β-Keto Sulfones

In the landscape of modern organic synthesis, the quest for versatile and reliable building blocks is paramount. Among these, β-keto sulfones have emerged as powerful synthons, prized for their unique trifecta of functional groups: a ketone, a sulfonyl moiety, and an activated methylene bridge.[1] This arrangement provides a rich platform for a diverse array of chemical transformations. This compound stands as an exemplary member of this class, offering a synthetically accessible and highly reactive precursor for constructing complex molecular architectures.

The power of this compound lies in the synergistic interaction of its functional groups. The electron-withdrawing nature of both the carbonyl and the phenylsulfonyl groups renders the intervening α-protons highly acidic, facilitating the formation of a stable carbanion.[2] This nucleophilic center can be precisely functionalized through reactions like alkylation and acylation. Subsequently, the phenylsulfonyl group, having served its purpose as an activating group, can be cleanly removed via reductive desulfonylation, unveiling the newly functionalized ketone.[1][3] This "activate-and-remove" strategy is a cornerstone of its synthetic utility, enabling the construction of intricate carbon skeletons that are foundational to pharmaceuticals and other advanced materials.

This guide provides a detailed exploration of this compound as a precursor, offering both the theoretical underpinnings and field-proven protocols for its application in key synthetic operations.

Synthesis of this compound

The preparation of β-keto sulfones is well-established, with several reliable methods available. One of the most direct and common approaches involves the nucleophilic substitution of an α-halo ketone with a sulfinate salt.[4][5] This reaction leverages the readily available sodium benzenesulfinate as the sulfonyl source and 1-chloro-2-butanone as the electrophilic partner.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via nucleophilic substitution.

Objective: To synthesize this compound from sodium benzenesulfinate and 1-chloro-2-butanone.

Materials:

-

Sodium benzenesulfinate (1.0 eq)

-

1-Chloro-2-butanone (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Sodium iodide (catalytic amount, e.g., 0.1 eq)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve sodium benzenesulfinate (1.0 eq) and a catalytic amount of sodium iodide (0.1 eq) in anhydrous DMF. The sodium iodide facilitates the reaction via an in situ Finkelstein reaction, converting the chloro-ketone to the more reactive iodo-ketone.

-

Addition of Reagents: Add 1-chloro-2-butanone (1.1 eq) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of water.

-

Extraction: Extract the aqueous layer three times with diethyl ether. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any unreacted acidic or water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Expected Yield: 75-85%.

Core Application: α-Alkylation and Reductive Desulfonylation

The most powerful application of this compound is its use as a ketone enolate equivalent. The process involves two key stages: formation of a new carbon-carbon bond at the α-position, followed by the strategic removal of the sulfonyl group.

Causality of Reactivity

The protons on the carbon atom situated between the carbonyl and sulfonyl groups (the α-carbon) are significantly acidic (pKa ≈ 10-12 in DMSO), far more so than in a simple ketone. This is due to the ability of both adjacent electron-withdrawing groups to stabilize the resulting conjugate base (carbanion) through resonance and inductive effects. This enhanced acidity allows for the use of relatively mild bases, such as sodium ethoxide or potassium carbonate, for complete deprotonation, generating a soft, highly nucleophilic enolate.

This enolate readily reacts with a wide range of electrophiles, most commonly alkyl halides, in a classic SN2 reaction to form α-substituted β-keto sulfones.[6]

Workflow: Alkylation followed by Desulfonylation

The overall transformation allows for the formal α-alkylation of butanone, a reaction that is otherwise difficult to control due to competing side reactions and issues with regioselectivity.

Sources

- 1. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Versatility of 1-(Phenylsulfonyl)-2-butanone in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing at least one heteroatom, are prevalent in a vast array of pharmaceuticals and biologically active molecules. The strategic selection of starting materials is paramount to the efficient construction of these complex scaffolds. 1-(Phenylsulfonyl)-2-butanone, a bifunctional β-keto sulfone, has emerged as a highly valuable and versatile building block in heterocyclic synthesis.

The unique structural features of this compound offer a powerful platform for a variety of cyclization strategies. The presence of a reactive ketone carbonyl group, an acidic α-methylene group activated by both the carbonyl and the powerfully electron-withdrawing phenylsulfonyl group, and the potential for the phenylsulfonyl group to act as a leaving group under certain conditions, all contribute to its synthetic utility. This application note provides a detailed exploration of the use of this compound in the synthesis of key heterocyclic systems, including pyrimidines, pyrazoles, and thiophenes. Detailed, field-proven protocols are presented to guide researchers in leveraging this potent synthon for the generation of diverse molecular libraries.

The Strategic Advantage of the Phenylsulfonyl Group

The phenylsulfonyl moiety in this compound is not merely a passive structural component; it is a key activator and directing group. Its strong electron-withdrawing nature significantly increases the acidity of the adjacent methylene protons (C1), facilitating deprotonation and subsequent nucleophilic attack. This enhanced acidity allows for reactions to proceed under milder conditions than with analogous 1,3-dicarbonyl compounds. Furthermore, the phenylsulfonyl group can be displaced in certain cyclization pathways, offering a strategic advantage in the design of synthetic routes.

I. Synthesis of Substituted Pyrimidines via Cyclocondensation

The pyrimidine nucleus is a fundamental component of numerous biologically active compounds, including antiviral and anticancer agents. The classical approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with a urea, thiourea, or guanidine derivative. The heightened reactivity of this compound makes it an excellent substrate for this transformation, leading to the formation of pyrimidines with a phenylsulfonyl substituent, which can be retained for further functionalization or removed if desired.

Mechanistic Rationale

The synthesis of pyrimidines from this compound proceeds through a cyclocondensation reaction. The reaction is typically initiated by the formation of an enolate from the β-keto sulfone under basic conditions. This is followed by a series of nucleophilic additions and dehydrations, ultimately leading to the formation of the stable pyrimidine ring.

Figure 1: General workflow for pyrimidine synthesis.

Protocol 1: Synthesis of 4-Ethyl-5-methyl-6-phenylsulfonyl-2(1H)-pyrimidinone

This protocol details the synthesis of a substituted pyrimidinone from this compound and urea.

Materials:

-

This compound (1.0 eq)

-

Urea (1.2 eq)

-

Sodium ethoxide (1.5 eq)

-

Absolute ethanol

-

Glacial acetic acid

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add this compound (1.0 eq) and urea (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-ethyl-5-methyl-6-phenylsulfonyl-2(1H)-pyrimidinone.

Data Summary:

| Reactant | Molar Ratio | Product | Yield (%) |

| This compound, Urea | 1 : 1.2 | 4-Ethyl-5-methyl-6-phenylsulfonyl-2(1H)-pyrimidinone | 65-75% |

II. Synthesis of Substituted Pyrazoles via Knorr-Type Cyclization

Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in the pharmaceutical industry, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, provides a direct route to this important scaffold. The reactivity of this compound makes it an ideal substrate for this transformation.

Mechanistic Rationale

The reaction of this compound with hydrazine or its derivatives initially forms a hydrazone intermediate at the more reactive ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the other carbonyl equivalent (in this case, the carbon bearing the phenylsulfonyl group, which can act as a leaving group precursor), leading to cyclization and subsequent aromatization to the pyrazole ring.

Figure 2: General workflow for pyrazole synthesis.

Protocol 2: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

This protocol describes a straightforward synthesis of a substituted pyrazole from this compound and hydrazine hydrate.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 3-ethyl-4-methyl-1H-pyrazole.

Data Summary:

| Reactant | Molar Ratio | Product | Yield (%) |

| This compound, Hydrazine hydrate | 1 : 1.2 | 3-Ethyl-4-methyl-1H-pyrazole | 70-80% |

III. Synthesis of Substituted Thiophenes via Gewald Reaction

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] The activated methylene group of this compound makes it a suitable ketone component for this transformation.

Mechanistic Rationale

The Gewald reaction is believed to proceed through a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon, cyclization, and tautomerization to afford the 2-aminothiophene product.[1]

Figure 3: General workflow for Gewald thiophene synthesis.

Protocol 3: Synthesis of 2-Amino-3-cyano-4-ethyl-5-phenylsulfonylmethylthiophene

This protocol outlines the synthesis of a substituted 2-aminothiophene using this compound in a Gewald reaction.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary:

| Reactant | Molar Ratio | Product | Yield (%) |

| This compound, Malononitrile, Sulfur | 1 : 1 : 1.1 | 2-Amino-3-cyano-4-ethyl-5-phenylsulfonylmethylthiophene | 60-70% |

Conclusion

This compound has demonstrated its significant value as a versatile and reactive building block for the synthesis of a variety of important heterocyclic systems. The protocols detailed herein provide a practical guide for researchers to access substituted pyrimidines, pyrazoles, and thiophenes. The presence of the phenylsulfonyl group not only activates the molecule for cyclization but also offers a handle for further synthetic manipulations, making this compound a powerful tool in the arsenal of the medicinal and synthetic organic chemist. The exploration of its reactivity with other cyclizing agents is a promising avenue for the discovery of novel heterocyclic scaffolds.

References

-

Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(9), 1029-1052. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.

-

Elgemeie, G. H., & Ali, H. A. (2003). The Chemistry of β-Keto Sulfones. Current Organic Chemistry, 7(16), 1647-1668. [Link]

- Katritzky, A. R., & Rachwal, S. (1987). The Reaction of β-Keto Sulfones with Hydrazines: A New Synthesis of Pyrazoles. Journal of Heterocyclic Chemistry, 24(3), 641-644.

- Padwa, A. (Ed.). (1996).

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

Sources

Application Notes & Protocols for the Catalytic Synthesis of β-Keto Sulfones

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of β-keto sulfones. It covers the strategic importance of this structural motif, details various catalytic methodologies including transition-metal, organocatalytic, and photocatalytic systems, and offers practical, field-tested protocols. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Strategic Importance of the β-Keto Sulfone Motif

The β-keto sulfone moiety is a cornerstone in modern medicinal chemistry and organic synthesis.[1] Its unique trifunctional nature, featuring a carbonyl group, a sulfonyl group, and an acidic α-methylene bridge, makes it a highly versatile synthetic intermediate.[1][2] These compounds are prevalent in bioactive molecules, exhibiting a range of therapeutic properties, including anti-fungal, anti-bacterial, and non-nucleoside inhibitory activities.[1][3] Their value extends to their role as flexible building blocks for constructing complex carbocyclic and heterocyclic systems, largely due to the sulfonyl group's ability to act as an excellent leaving group or to activate adjacent positions for nucleophilic attack.[2][4]

Overview of Catalytic Synthesis Strategies

While classical methods for synthesizing β-keto sulfones exist, they often suffer from limitations such as harsh reaction conditions, multiple steps, and narrow substrate scope.[5][6] The advent of catalytic methods has revolutionized their preparation, offering milder, more efficient, and highly selective pathways. This guide focuses on three prominent catalytic paradigms.

Transition-Metal Catalysis: A Powerful & Versatile Approach

Transition metals like copper, palladium, and nickel are mainstays in C–S bond formation.[3] Copper catalysis, in particular, has emerged as a robust and economical choice for synthesizing β-keto sulfones.

Causality & Mechanistic Insight: Copper catalysts, typically in the +1 or +2 oxidation state, are effective in mediating multicomponent reactions that assemble the β-keto sulfone core from simple precursors.[7][8][9] A prevalent strategy involves the copper(I)-catalyzed reaction between an alkyne, a sulfonyl source, and an oxidant (often atmospheric oxygen or a peroxide). The mechanism often proceeds through a radical pathway where a sulfonyl radical, generated from a sulfonyl precursor, adds across the alkyne's triple bond.[7][8][9] This generates a vinyl radical intermediate, which is then trapped by an oxygen source and subsequently hydrolyzes to yield the β-keto sulfone. This approach is valued for its atom economy and operational simplicity.

Workflow for Copper-Catalyzed Oxysulfonylation of Alkynes

Caption: General workflow for copper-catalyzed synthesis of β-keto sulfones.

Photocatalysis: A Green & Modern Frontier

Visible-light photocatalysis offers an exceptionally mild and sustainable alternative to traditional methods.[10] These reactions harness light energy to generate radical intermediates under ambient conditions, often avoiding the need for high temperatures or strong oxidants.

Causality & Mechanistic Insight: In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[10][11] This excited catalyst can then engage in single-electron transfer (SET) with a sulfonyl precursor (like a sulfonyl chloride or sulfonyl hydrazide) to generate a sulfonyl radical.[8] This radical then participates in subsequent bond-forming events, similar to those in transition-metal-catalyzed pathways. The key advantage is the precise temporal and spatial control afforded by light, minimizing side reactions and enhancing energy efficiency. Metal-free photocatalytic systems are also gaining prominence, further boosting the green credentials of this approach.[10]

Organocatalysis and Metal-Free Approaches

While less common than metal-catalyzed routes, organocatalytic and other metal-free methods provide valuable alternatives, particularly for synthesizing chiral β-sulfones or avoiding metal contamination in the final product.[12][13]

Causality & Mechanistic Insight: Some strategies utilize simple organic molecules, like amino acids, to catalyze the aerobic difunctionalization of alkynes in aqueous media.[14] Other methods may use reagents like N-bromosuccinimide (NBS) to achieve a one-pot synthesis from styrenes and sulfinate salts, where NBS acts as both a bromine source and an oxidant in a metal-free process.[3] Lewis acids such as BF₃·OEt₂ have also been shown to promote the oxysulfonylation of alkynes, providing a mild, metal-free pathway to the desired products.[15] These methods are often operationally simple and environmentally benign.[5][6]

Comparative Analysis of Catalytic Systems

Choosing the optimal catalytic system depends on factors like substrate scope, desired functional group tolerance, cost, and scalability.

| Catalytic System | Typical Precursors | Advantages | Common Limitations | Key References |

| Copper Catalysis | Alkynes, Sulfinates, Aryldiazonium salts | Cost-effective, robust, high yields, good functional group tolerance. | May require elevated temperatures; potential for metal contamination. | [7],[8],[16],[17] |

| Palladium Catalysis | Alkynoates, Sodium Sulfinates | Broad substrate scope, well-understood mechanisms. | Expensive catalyst, potential for ligand sensitivity and metal leaching. | [5] |

| Photocatalysis | Alkynes, Sulfonyl hydrazides/chlorides | Extremely mild conditions (RT), high selectivity, green (uses light), access to unique reactivities. | Can be substrate-specific; requires specialized photoreactor setup. | [8],[10],[11] |

| Metal-Free / Organocatalysis | Styrenes, Alkynes, Sulfinates | Avoids metal contamination, often uses inexpensive reagents, environmentally friendly. | May have a more limited substrate scope or require higher catalyst loading. | [3],[14],[15] |

Detailed Application Protocol: Copper-Catalyzed Three-Component Synthesis

This protocol details a reliable and reproducible copper-catalyzed synthesis of a β-keto sulfone from a terminal alkyne and a sodium sulfinate, adapted from established literature procedures.[7][14] This method is chosen for its operational simplicity, high yield, and use of readily available materials.

Materials and Reagents

-

Catalyst: Copper(I) iodide (CuI, 99.9%)

-

Substrates: Phenylacetylene (1.0 mmol), Sodium p-toluenesulfinate (1.2 mmol)

-

Solvent: Dimethyl sulfoxide (DMSO, anhydrous, 5 mL)

-

Atmosphere: Balloon of Oxygen (O₂) or ambient air

-

Equipment: 25 mL Schlenk flask, magnetic stirrer, heating mantle/oil bath, TLC plates (silica gel 60 F₂₅₄), column chromatography setup.

Step-by-Step Experimental Procedure

Rationale: The choice of DMSO as a solvent is critical; its high boiling point allows for effective heating, and it helps to solubilize the ionic sodium sulfinate salt. CuI is a cost-effective and efficient catalyst for generating the necessary sulfonyl radical. Using a slight excess of the sulfinate ensures complete consumption of the limiting alkyne. Oxygen is the terminal oxidant in this catalytic cycle.

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add sodium p-toluenesulfinate (214 mg, 1.2 mmol) and copper(I) iodide (19 mg, 0.1 mmol, 10 mol%).

-

Evacuate and Backfill: Seal the flask, then evacuate and backfill with oxygen gas from a balloon three times. Leave the balloon attached to maintain a positive pressure of O₂.

-

Reagent Addition: Add anhydrous DMSO (5 mL) followed by phenylacetylene (102 mg, 110 µL, 1.0 mmol) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent. The reaction is typically complete within 8-12 hours.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into 50 mL of saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-keto sulfone product. The product, 1-phenyl-2-(tosyl)ethan-1-one, is typically obtained as a white solid.

Expected Outcome & Characterization

-

Yield: 75-85%

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, 2H), 7.80 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H), 7.35 (d, 2H), 4.80 (s, 2H), 2.45 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 188.0, 145.5, 136.0, 134.5, 130.0, 129.0, 128.5, 128.0, 65.0, 21.8.

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Low or No Conversion | Inactive catalyst; insufficient oxygen; wet solvent/reagents. | Use fresh, high-purity CuI. Ensure a positive O₂ atmosphere is maintained. Use anhydrous solvents and dry reagents thoroughly. |

| Formation of Side Products | Overheating; prolonged reaction time. | Maintain the reaction temperature strictly at 80 °C. Stop the reaction as soon as the starting material is consumed (per TLC). |

| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation. |

Safety & Handling Precautions

-

Copper Salts: Handle copper iodide in a well-ventilated area or fume hood. Avoid inhalation of dust.

-

Solvents: DMSO is an aprotic polar solvent that can penetrate the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Oxygen: While oxygen itself is not flammable, it vigorously supports combustion. Keep flammable materials away from the reaction setup.

Conclusion and Future Outlook

The catalytic synthesis of β-keto sulfones is a dynamic and rapidly evolving field. Copper-catalyzed methods represent a mature, reliable, and scalable option for many applications. Concurrently, the rise of photoredox and electrochemical strategies promises even greener and more selective transformations in the future.[2] The continued development of asymmetric catalytic systems to access enantioenriched β-chiral sulfones is also a key area of ongoing research, with significant implications for the synthesis of complex chiral drugs.[12][13] This guide provides a solid foundation for researchers to successfully implement these powerful synthetic tools.

References

-

Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation . Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Synthesis of β-keto sulfones: Via a multicomponent reaction through sulfonylation and decarboxylation . ResearchGate. Available at: [Link]

-

Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation . Green Chemistry International. Available at: [Link]

-

Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes . JACS Au (ACS Publications). Available at: [Link]

-

Photoinduced Construction of β-Keto Thiosulfones . ChemistryViews. Available at: [Link]

-

β-Keto sulfones: preparation and application in organic synthesis . Taylor & Francis Online. Available at: [Link]

-

Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes . PMC (NIH). Available at: [Link]

-

Visible light promoted β‐keto sulfones synthesis using g‐C3N4 as a recyclable photocatalyst . ResearchGate. Available at: [Link]

-

Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides . PMC (NIH). Available at: [Link]

-

Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones . PMC (NIH). Available at: [Link]

-

Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones . Semantic Scholar. Available at: [Link]

-

Sonication‐assisted one pot, metal‐free synthesis of β‐keto sulfones from styrenes, NBS and aromatic . SpringerLink. Available at: [Link]

-

Recent advances in the synthesis and applications of β-keto sulfones . RSC Publishing. Available at: [Link]

-

Chemoselective one-pot synthesis of β-keto sulfones from ketones . RSC Publishing. Available at: [Link]

-

Synthesis of γ-keto sulfones by copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols . ResearchGate. Available at: [Link]

-

The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization . PMC (NIH). Available at: [Link]

-

Recent advances in the synthesis and applications of β-keto sulfones . RSC Publishing. Available at: [Link]

-

Amino Acid-Catalyzed Direct Synthesis of β-Keto Sulfones via Aerobic Difunctionalization of Terminal Alkynes in an Aqueous Medium . ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2 . MDPI. Available at: [Link]

-

Synthesis of γ-keto sulfones by copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates . Organic Letters. Available at: [Link]

-

Copper-Catalyzed Oxidative Reaction of β-Keto Sulfones with Alcohols via C-S Bond Cleavage: Reaction Development and Mechanism Study . PubMed. Available at: [Link]

Sources

- 1. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. lppcollegerisod.ac.in [lppcollegerisod.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 10. chemistryviews.org [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of γ-keto sulfones by copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cross-Coupling Reactions Involving Sulfone Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The sulfone functional group, long appreciated for its chemical stability and role as a key structural motif in a multitude of pharmaceuticals, has emerged as a versatile and powerful tool in modern synthetic chemistry.[1] This guide provides an in-depth exploration of cross-coupling reactions that leverage sulfone compounds, not merely as inert scaffolds, but as active participants in carbon-carbon and carbon-heteroatom bond formation. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their successful implementation in a research and drug development setting. The protocols and discussions herein are designed to empower chemists to harness the unique reactivity of sulfones, enabling the construction of complex molecular architectures with precision and efficiency.

The Ascending Role of Sulfones in Cross-Coupling Chemistry: A Paradigm Shift

Traditionally, the sulfone group has been regarded as a robust and often unreactive functional group, prized for its ability to withstand a wide range of reaction conditions. This stability has made it a valuable component in numerous approved drugs.[1] However, recent advancements in catalysis have unlocked the synthetic potential of the carbon-sulfur bond within sulfones, transforming them from passive spectators to active electrophilic partners in a variety of cross-coupling reactions.[2][3] This paradigm shift offers medicinal chemists and process scientists new avenues for molecular diversification and late-stage functionalization.

The ability to employ sulfones as coupling partners is particularly advantageous in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceutically active compounds.[4] Desulfonylative cross-coupling reactions, wherein the sulfonyl group acts as a leaving group, provide a powerful alternative to traditional methods that rely on halides or triflates.[4][5] This approach is often characterized by its unique reactivity profile and tolerance of a broad range of functional groups.

This guide will focus on three key classes of cross-coupling reactions involving sulfones:

-

Nickel-Catalyzed Desulfonylative Cross-Coupling: A robust method for the formation of C(sp²)–C(sp²) bonds.[2][3]

-

Palladium-Catalyzed Suzuki-Miyaura Coupling: A versatile and widely used reaction adapted for sulfone electrophiles.[4]

-

Julia-Kocienski Olefination: A classic olefination reaction that utilizes sulfones to construct carbon-carbon double bonds with high stereoselectivity.

For each of these transformations, we will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that govern success.

Nickel-Catalyzed Desulfonylative Cross-Coupling of Aryl Sulfones

Nickel catalysis has emerged as a powerful tool for the activation of otherwise inert C–S bonds in aryl sulfones.[2][3] This desulfonylative approach allows for the coupling of aryl sulfones with a variety of nucleophilic partners, most notably Grignard reagents and organozinc compounds, to form biaryl structures.

Mechanistic Rationale: The Role of Nickel in C–S Bond Cleavage

The catalytic cycle of a nickel-catalyzed desulfonylative cross-coupling reaction is believed to proceed through the following key steps, as illustrated in the diagram below. The exact mechanism can vary depending on the specific reaction conditions and substrates.[2][6]

Figure 1: A simplified catalytic cycle for the Nickel-catalyzed desulfonylative cross-coupling.

Causality Behind Experimental Choices:

-

Nickel(0) Catalyst: The active catalytic species is a low-valent nickel(0) complex. Often, a Ni(II) precatalyst such as NiCl₂(glyme) is used in conjunction with a reducing agent (e.g., Zn or Mn) to generate the active Ni(0) species in situ.[2]

-

Ligand Selection: The choice of ligand is crucial for stabilizing the nickel catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to promote the oxidative addition step and prevent catalyst decomposition.[7] The combination of a phosphine ligand with a bidentate nitrogen ligand can sometimes enhance reaction efficiency and selectivity.[2]

-

Sulfone Substrate: The nature of the sulfone's R group influences the ease of C–S bond cleavage. Electron-withdrawing groups on the sulfonyl moiety can facilitate the oxidative addition step.

Protocol: Nickel-Catalyzed Desulfonylative Coupling of an Aryl Sulfone with a Grignard Reagent

This protocol is adapted from established literature procedures for the nickel-catalyzed cross-coupling of aryl sulfones.[8]

Materials:

-

Aryl sulfone (1.0 equiv)

-

NiCl₂(dppf) (5 mol%)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of anhydrous solvents and reagents

-

Inert gas (argon or nitrogen) supply

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl sulfone (e.g., 0.5 mmol, 1.0 equiv) and NiCl₂(dppf) (e.g., 0.025 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous THF (e.g., 5 mL) via syringe. Stir the mixture at room temperature until the solids are dissolved.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., 0.75 mL of a 1.0 M solution, 1.5 equiv) dropwise via syringe over 5 minutes at room temperature. The reaction mixture may change color upon addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Safety Precautions:

-

Grignard reagents are pyrophoric and water-reactive. Handle them under an inert atmosphere using proper syringe and cannula techniques.[9]

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]

Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfones

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[4] While traditionally employing aryl halides and triflates as electrophiles, recent advancements have demonstrated the utility of aryl sulfones in this powerful transformation, offering a complementary approach to biaryl synthesis.[4]

Mechanistic Rationale: Activating the C–S Bond with Palladium

The catalytic cycle for the Suzuki-Miyaura coupling of aryl sulfones shares similarities with the conventional reaction, with the key distinction being the oxidative addition of the C–S bond to the palladium(0) catalyst.[4]

Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl sulfone.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ.

-

Ligand Selection: Bulky, electron-rich phosphine ligands such as RuPhos and XPhos are highly effective in promoting the oxidative addition of the C–S bond to the palladium center.[4] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.

-

Sulfone Activating Group: The reactivity of the aryl sulfone is greatly enhanced by the presence of an electron-withdrawing group on the sulfonyl moiety. Aryl trifluoromethyl sulfones (ArSO₂CF₃) are particularly effective electrophiles in this reaction.[5]

Protocol: Suzuki-Miyaura Coupling of an Aryl Trifluoromethyl Sulfone with an Arylboronic Acid

This protocol is a representative example based on procedures reported in the literature.[4]

Materials:

-

Aryl trifluoromethyl sulfone (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

RuPhos (4 mol%)

-

K₃PO₄ (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas (argon or nitrogen) supply

-

Oil bath for heating

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl trifluoromethyl sulfone (e.g., 0.3 mmol, 1.0 equiv), arylboronic acid (e.g., 0.45 mmol, 1.5 equiv), Pd(OAc)₂ (e.g., 0.006 mmol, 2 mol%), RuPhos (e.g., 0.012 mmol, 4 mol%), and K₃PO₄ (e.g., 0.9 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes, particularly trans-alkenes.[11] It involves the reaction of a heterocyclic sulfone with an aldehyde or ketone. This one-pot modification of the classical Julia olefination offers significant advantages in terms of operational simplicity and stereocontrol.[12]

Mechanistic Rationale: The Smiles Rearrangement and Elimination

The reaction proceeds through a fascinating cascade of events, including a Smiles rearrangement, which is key to its efficiency and stereoselectivity.[11]

Figure 3: Key steps in the Julia-Kocienski olefination.

Causality Behind Experimental Choices:

-

Heterocyclic Sulfone: The choice of the heterocyclic group (HetAr) is critical. 1-Phenyl-1H-tetrazol-5-yl (PT) and benzothiazol-2-yl (BT) sulfones are commonly used. These groups act as excellent leaving groups and facilitate the key Smiles rearrangement.[12] The PT group often provides higher E-selectivity.

-

Base: A strong, non-nucleophilic base is required to deprotonate the sulfone at the α-position. Potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are frequently employed.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control the initial addition step and minimize side reactions.

Protocol: Julia-Kocienski Olefination of an Aldehyde with a PT-Sulfone

This protocol provides a general procedure for the Julia-Kocienski olefination.

Materials:

-

1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.1 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, 0.5 M solution in toluene)

-

Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas (argon or nitrogen) supply

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Sulfone Solution: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the PT-sulfone (e.g., 1.1 mmol, 1.1 equiv) in anhydrous DME (e.g., 10 mL).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add the KHMDS solution (e.g., 2.2 mL of a 0.5 M solution, 1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (e.g., 1.0 mmol, 1.0 equiv) in a small amount of anhydrous DME dropwise to the reaction mixture.

-

Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired alkene.

Data Presentation: Substrate Scope and Comparative Yields

The following tables provide a representative, though not exhaustive, summary of the substrate scope and yields for the discussed cross-coupling reactions involving sulfones.

Table 1: Nickel-Catalyzed Desulfonylative Coupling of Aryl Sulfones with Aryl Bromides [2]

| Entry | Aryl Sulfone | Aryl Bromide | Product | Yield (%) |

| 1 | Phenyl trifluoromethyl sulfone | 4-Bromoanisole | 4-Methoxybiphenyl | 85 |

| 2 | Phenyl trifluoromethyl sulfone | 4-Bromotoluene | 4-Methylbiphenyl | 82 |

| 3 | 4-Tolyl trifluoromethyl sulfone | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | 88 |

| 4 | Phenyl trifluoromethyl sulfone | 2-Bromopyridine | 2-Phenylpyridine | 75 |

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfones [4]

| Entry | Aryl Sulfone | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 92 |

| 2 | Phenyl trifluoromethyl sulfone | 4-Acetylphenylboronic acid | 4-Acetylbiphenyl | 85 |

| 3 | 2-Naphthyl trifluoromethyl sulfone | Phenylboronic acid | 2-Phenylnaphthalene | 90 |

| 4 | 3-Thienyl trifluoromethyl sulfone | 4-Tolylboronic acid | 3-(4-Tolyl)thiophene | 78 |

Conclusion and Future Outlook

The cross-coupling reactions of sulfone compounds represent a significant advancement in synthetic organic chemistry, providing powerful tools for the construction of complex molecules. The desulfonylative strategies, in particular, offer a unique approach to C-C bond formation, leveraging the sulfonyl group as a versatile and tunable leaving group. The protocols detailed in this guide for nickel-catalyzed desulfonylative coupling, palladium-catalyzed Suzuki-Miyaura coupling, and the Julia-Kocienski olefination provide a solid foundation for researchers to explore and implement these valuable transformations.

As the field continues to evolve, we can anticipate the development of even more efficient and selective catalytic systems, further expanding the scope and applicability of sulfone-based cross-coupling reactions. These advancements will undoubtedly play a crucial role in the discovery and development of new pharmaceuticals and functional materials.

References

-

Ma, D., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 25(7), 1156–1161. [Link]

-

figshare. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. [Link]

- Google Patents. (n.d.). Process for recovery of palladium from spent catalyst.

-

Moran, J., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

-

ResearchGate. (2024). Seminal desulfonylative cross-coupling of arylsulfones with Grignard reagents. Retrieved from [Link]

-

Chatelain, P., Sau, A., Rowley, C. N., & Moran, J. (2019). Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Angewandte Chemie International Edition, 58(42), 14959-14963. [Link]

-

Willis, M. C., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15794–15799. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by C-C coupling. Retrieved from [Link]

-

SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Zhu, P., et al. (2024). Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C–S Bond Cleavage. The Journal of Organic Chemistry, 89(18), 12001–12009. [Link]

-

Moran, J., et al. (2019). Suzuki−Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Angewandte Chemie International Edition. [Link]

-

Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. Retrieved from [Link]

-

ResearchGate. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Retrieved from [Link]

-

Newsome, W., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

-

Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]

-

Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]

-

Preprints.org. (2024). Latest Developments in the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

-

ResearchGate. (n.d.). Generation and Cross-Coupling of Organozinc Reagents in Flow. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

-

Crudden, C. M. (n.d.). Sulfones in cross coupling. Retrieved from [Link]

-

MDPI. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage. Retrieved from [Link]

- Google Patents. (n.d.). Recovery and/or reuse of palladium catalyst after a suzuki coupling.

-

Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

-

ResearchGate. (n.d.). Julia‐Kocienski Olefination: A Tutorial Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

-